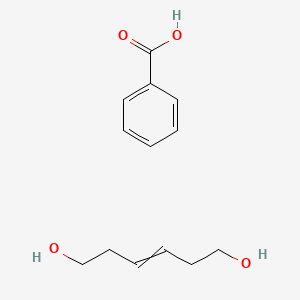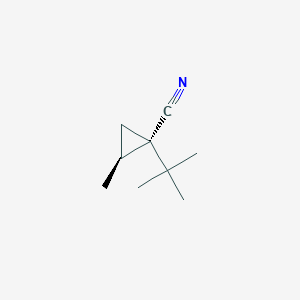
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with the (1S,2S) configuration indicating the specific spatial arrangement of its substituents. The presence of a tert-butyl group and a nitrile group further distinguishes this compound, making it a subject of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated reaction systems can further optimize the production, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2S)-2-methoxycyclohexanol: Used as a chiral intermediate in the synthesis of β-lactam antibiotics.
Uniqueness
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring, a tert-butyl group, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
827342-52-9 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H15N/c1-7-5-9(7,6-10)8(2,3)4/h7H,5H2,1-4H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
LHTZMCJWQCZSGK-CBAPKCEASA-N |
Isomerische SMILES |
C[C@H]1C[C@@]1(C#N)C(C)(C)C |
Kanonische SMILES |
CC1CC1(C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)
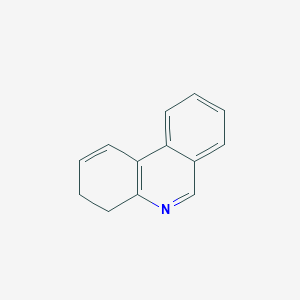
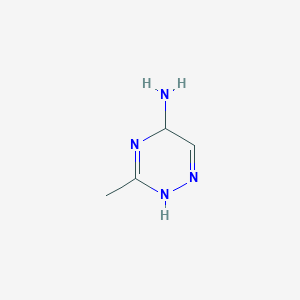
![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
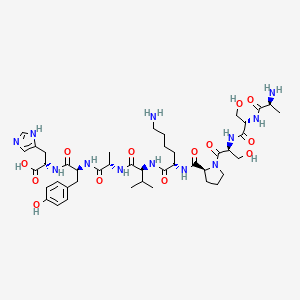
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
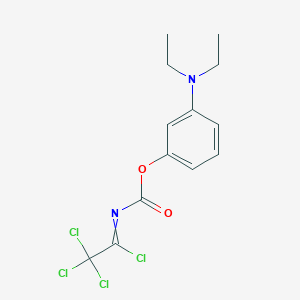
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
